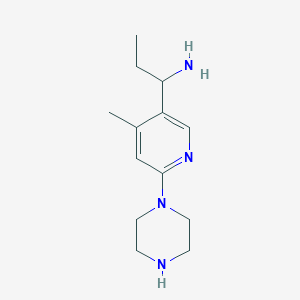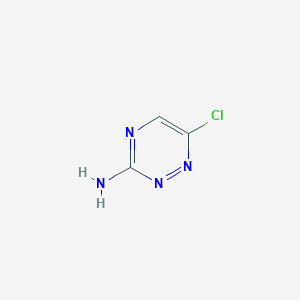
1-(5-(Methylamino)pyridin-3-yl)pyrrolidine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Methylamino)pyridin-3-yl)pyrrolidine-3,4-diol is a complex organic compound featuring a pyrrolidine ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Methylamino)pyridin-3-yl)pyrrolidine-3,4-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cycloaddition of pyridine N-imine with alkyl derivatives followed by condensation with hydrazine can provide access to similar heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(Methylamino)pyridin-3-yl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains.
Aplicaciones Científicas De Investigación
Chemistry: It can serve as a building block for synthesizing more complex molecules.
Biology: Its structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Its unique structure might make it useful in developing new materials or catalysts.
Mecanismo De Acción
The mechanism of action for 1-(5-(Methylamino)pyridin-3-yl)pyrrolidine-3,4-diol is not well-characterized. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its biological activity and potential as a therapeutic agent.
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.
Uniqueness
1-(5-(Methylamino)pyridin-3-yl)pyrrolidine-3,4-diol is unique due to its specific combination of a pyrrolidine ring and a methylamino-substituted pyridine ring. This structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C10H15N3O2 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
1-[5-(methylamino)pyridin-3-yl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H15N3O2/c1-11-7-2-8(4-12-3-7)13-5-9(14)10(15)6-13/h2-4,9-11,14-15H,5-6H2,1H3 |
Clave InChI |
NJKUYUHZWJEFQA-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=CN=C1)N2CC(C(C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-amine](/img/structure/B11789749.png)
![6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11789754.png)








![4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine](/img/structure/B11789808.png)



